2-(ethylsulfanyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Structure–Activity Relationship Positional Isomerism Benzamide Conformation

Ecto-nucleotidase screening often suffers from poor isoform selectivity with generic oxadiazole analogs. This 2-ethylsulfanyl/3-methoxyphenyl-substituted oxadiazole benzamide addresses that gap as a predicted NTPDase3-preferential chemotype (selectivity ratio 2-5× over NTPDase2), enabling precise isoform profiling in hit discovery. • Predicted NTPDase3-preferential inhibitor; screen at 100 µM against h-NTPDase1, -2, -3, -8 using malachite green assay • Ortho-ethylsulfanyl conformationally constrained amide geometry (dihedral ~45-60°) for SAR differentiation from meta/para isomers • cLogP ~3.5-4.0; suited for PAMPA & Caco-2 benchmarking alongside furan/thiophene analogs Research-grade; ships globally.

Molecular Formula C18H17N3O3S
Molecular Weight 355.41
CAS No. 886917-20-0
Cat. No. B2775953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(ethylsulfanyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS886917-20-0
Molecular FormulaC18H17N3O3S
Molecular Weight355.41
Structural Identifiers
SMILESCCSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC
InChIInChI=1S/C18H17N3O3S/c1-3-25-15-10-5-4-9-14(15)16(22)19-18-21-20-17(24-18)12-7-6-8-13(11-12)23-2/h4-11H,3H2,1-2H3,(H,19,21,22)
InChIKeyGIVOWVMBVGABEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Ethylsulfanyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 886917-20-0): Structural Identity and Compound-Class Context for Procurement Decisions


2-(Ethylsulfanyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 886917-20-0, molecular formula C₁₈H₁₇N₃O₃S, molecular weight 355.41 g/mol) is a synthetic small molecule belonging to the 1,3,4-oxadiazole benzamide class . This heterocyclic scaffold features a 1,3,4-oxadiazole core substituted at the 5-position with a 3-methoxyphenyl group and linked via an amide bridge to a 2-ethylsulfanyl-substituted benzamide moiety. The 1,3,4-oxadiazole ring system is recognized for conferring metabolic resistance to hydrolytic cleavage and enabling hydrogen-bond-mediated molecular recognition, while the ethylsulfanyl substituent modulates lipophilicity and sulfur-mediated interactions [1]. This compound is offered as a research-grade screening molecule, and its procurement value derives from its specific substitution pattern within a pharmacologically validated chemotype rather than from any established clinical candidate status.

Why Generic 1,3,4-Oxadiazole Benzamides Cannot Substitute for 2-(Ethylsulfanyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide in Focused Research Programs


Within the 1,3,4-oxadiazole benzamide class, even apparently minor structural alterations—such as the position of the ethylsulfanyl group on the benzamide ring (ortho-2 vs. meta-3 vs. para-4), the position of the methoxy substituent on the phenyl-oxadiazole (2-OMe vs. 3-OMe vs. 4-OMe), or replacement of the phenyl-oxadiazole with furan or thiophene—can produce profound shifts in target selectivity, enzyme inhibitory potency, and ADME properties [1]. Structure–activity relationship (SAR) studies on related oxadiazole benzamide series demonstrate that selective inhibition of specific ecto-nucleotidase isoforms (e.g., h-NTPDase2 vs. h-NTPDase3 vs. h-NTPDase8) is exquisitely sensitive to aryl substitution patterns, with IC₅₀ differences exceeding two orders of magnitude between positional isomers [2]. Consequently, procurement of the exact CAS 886917-20-0 compound, rather than a close analog, is essential when a research program requires the unique combination of a 2-ethylsulfanyl orientation and a 3-methoxyphenyl oxadiazole substitution to reproduce specific binding interactions or to interrogate a defined SAR hypothesis.

Quantitative Differentiation Evidence for 2-(Ethylsulfanyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide vs. Closest Structural Analogs


Ortho-vs-Meta Ethylsulfanyl Positioning: Predicted Impact on Target Binding Conformation

The target compound bears the ethylsulfanyl substituent at the ortho (2-) position of the benzamide ring, in contrast to its closest cataloged analog, 3-(ethylsulfanyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 886912-89-6), which locates the ethylsulfanyl group at the meta (3-) position and the methoxy group at the 2-position [1]. Computational conformational analysis of ortho-substituted benzamides demonstrates that the 2-ethylsulfanyl group imposes a torsional constraint on the amide bond, favoring a non-coplanar arrangement between the benzamide phenyl ring and the oxadiazole plane, with a calculated dihedral angle of approximately 45–60° versus near-planarity (~10–20°) for the unsubstituted or meta-substituted benzamide analogs [2]. This conformational divergence directly alters the spatial presentation of hydrogen-bond donor/acceptor pharmacophoric features, which is predicted to modulate isoform selectivity within enzyme families such as NTPDases [3].

Structure–Activity Relationship Positional Isomerism Benzamide Conformation

Methoxy Position (3-OMe vs. 2-OMe) as a Determinant of NTPDase Isoform Selectivity

The target compound features a 3-methoxyphenyl substitution on the oxadiazole ring, distinguishing it from the 2-methoxyphenyl analog (CAS 886912-89-6) and the unsubstituted phenyl comparator (CAS 533869-92-0) [1]. In SAR studies of 1,3,4-oxadiazole-based ecto-NTPDase inhibitors, the position of the methoxy substituent on the 5-phenyl ring profoundly influences isoform inhibitory profiles: a closely related series demonstrated that moving the methoxy group from the 2-position to the 3-position shifted the selectivity ratio (h-NTPDase3 IC₅₀ / h-NTPDase2 IC₅₀) by a factor of 2–5× across structurally analogous compounds [2]. The 3-OMe orientation presents the methoxy oxygen as a hydrogen-bond acceptor at a geometry complementary to the NTPDase3 active site, whereas the 2-OMe orientation preferentially orients toward NTPDase2 [2]. In the same study, the most potent inhibitor (7g) achieved IC₅₀ values of 5.13 ± 0.81 µM (NTPDase1), 11.32 ± 0.56 µM (NTPDase2), 1.21 ± 0.23 µM (NTPDase3), and 15.37 ± 1.08 µM (NTPDase8), demonstrating that subtle aryl substitution changes can yield >10-fold differences in isoform potency [3].

Ecto-NTPDase Inhibition Isoform Selectivity Methoxy Position Effect

Class-Level Evidence: 1,3,4-Oxadiazole Benzamides as Selective NTPDase Inhibitors with Quantified Isoform Potency Ranges

The 1,3,4-oxadiazole benzamide chemotype to which CAS 886917-20-0 belongs has been validated as a selective inhibitor scaffold for human ecto-nucleoside triphosphate diphosphohydrolases (h-NTPDases), enzymes implicated in cancer progression and purinergic signaling [1]. In a comprehensive SAR evaluation of 1,3,4-oxadiazole derivatives, compounds within this class achieved sub-micromolar to low-micromolar IC₅₀ values: the thienyl-oxadiazole 3f inhibited h-NTPDase2 with IC₅₀ = 0.25 ± 0.21 µM, the trifluoromethylbiphenyl derivative 3d inhibited h-NTPDase3 with IC₅₀ = 1.27 ± 0.08 µM, and the stilbazole derivative 4c inhibited h-NTPDase8 with IC₅₀ = 0.18 ± 0.01 µM [1]. These values establish the quantitative potency landscape for the chemotype and provide baseline expectations: structurally optimized members can achieve >400-fold potency windows across isoforms. The target compound, bearing a 3-methoxyphenyl and 2-ethylsulfanyl substitution pattern, occupies an underexplored region of this SAR space, offering a distinct combination not represented in published lead series [2].

Ecto-NTPDase Enzyme Inhibition Oxadiazole Pharmacophore

Predicted Physicochemical Differentiation: cLogP and Hydrogen-Bonding Profile vs. Heterocycle-Substituted Analogs

The target compound's 3-methoxyphenyl–oxadiazole substitution distinguishes it from furan- and thiophene-containing analogs such as 2-(ethylsulfanyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (MW 315.35 g/mol) and 2-(ethylsulfanyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide. The replacement of a heterocyclic 5-membered ring with a methoxy-substituted phenyl ring is predicted to increase cLogP by approximately 1.0–1.5 log units (estimated cLogP ~3.5–4.0 for the target vs. ~2.2–2.8 for the furan/thiophene analogs), enhancing membrane permeability potential while reducing aqueous solubility [1]. Additionally, the 3-methoxyphenyl group introduces an additional hydrogen-bond acceptor (methoxy oxygen) and extends the π-system, which published molecular docking studies indicate can improve binding affinity through π–π stacking interactions with aromatic residues (e.g., Phe, Tyr, His) in enzyme active sites [2].

Lipophilicity Drug-Likeness Physicochemical Property Prediction

Patent Landscape Differentiation: Structural Novelty Relative to Crowded Oxadiazole Intellectual Property Space

The specific combination of a 2-ethylsulfanyl benzamide and a 5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl moiety in CAS 886917-20-0 is not explicitly exemplified in major oxadiazole patent families, including US20080280876 (S1P1 agonists), US20040204368 (oxadiazole anti-inflammatory agents), or WO03/105771 (S1P1 receptor modulators), which predominantly claim broader Markush structures with different substitution patterns [1]. In contrast, closely related analogs such as the 2,5-dimethylphenyl variant (CAS 898459-29-5) and the 4-fluorophenyl variant (CAS 898433-75-5) fall within the explicit scope of these patent filings. This structural differentiation may provide an advantage for research programs seeking to explore novel chemical space outside densely claimed IP territory, although a formal freedom-to-operate analysis is required [2].

Patent Analysis Freedom to Operate Structural Novelty

Recommended Research and Procurement Application Scenarios for 2-(Ethylsulfanyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 886917-20-0)


Ecto-NTPDase Isoform Selectivity Profiling: Screening for NTPDase3-Preferential Inhibitors

This compound is most appropriately deployed in ecto-nucleotidase inhibitor screening cascades where the goal is to identify NTPDase3-preferential chemotypes. Based on SAR evidence from the oxadiazole benzamide class, the 3-methoxyphenyl substitution pattern is predicted to confer selectivity toward h-NTPDase3 over h-NTPDase2 (estimated selectivity ratio 2–5×) [1]. The compound should be screened at a starting concentration of 100 µM against recombinant h-NTPDase1, -2, -3, and -8 using the malachite green phosphate detection assay, with suramin as a non-selective reference standard (IC₅₀ ~20–50 µM) [2]. Positive hits should be followed up with full IC₅₀ determination and counter-screening against h-NTPDase2 to confirm isoform selectivity.

Structure–Activity Relationship Expansion: Probing Ortho-Ethylsulfanyl Conformational Effects

This compound serves as a critical SAR probe for investigating the impact of ortho-ethylsulfanyl substitution on benzamide conformation and target binding. The predicted non-coplanar amide geometry (dihedral angle ~45–60°) distinguishes it from meta- and para-substituted analogs [1]. Researchers should co-crystallize or perform docking studies with this compound and its 3-ethylsulfanyl positional isomer (CAS 886912-89-6) against the same protein target to experimentally validate the conformational hypothesis. Comparative biochemical IC₅₀ determination for both isomers under identical assay conditions will establish whether the ortho-induced conformational constraint translates into measurable potency or selectivity differences.

Physicochemical Property Benchmarking: Evaluating Lipophilicity-Driven Permeability in Cellular Assays

With a predicted cLogP of ~3.5–4.0 and six hydrogen-bond acceptors, this compound is suited for parallel artificial membrane permeability assay (PAMPA) and Caco-2 permeability studies to benchmark the impact of 3-methoxyphenyl substitution on passive diffusion relative to furan and thiophene oxadiazole analogs [1]. Procurement of the compound alongside its furan-2-yl and thiophen-2-yl analogs (estimated cLogP 2.2–2.8) enables a controlled comparison of how the phenyl methoxy extension modulates permeability, solubility, and ultimately cellular potency. This data supports medicinal chemistry decisions regarding lead optimization for intracellular targets.

Patent-Free Chemical Space Exploration for Hit-to-Lead Programs

For early-stage drug discovery programs concerned with intellectual property positioning, this compound offers a substitution pattern that appears less densely covered by existing oxadiazole patent filings compared to dimethylphenyl or fluorophenyl analogs [1]. It is recommended as a starting scaffold for hit-to-lead chemistry where a preliminary freedom-to-operate assessment has identified the 2-ethylsulfanyl/3-methoxyphenyl combination as falling outside the explicitly claimed scope of major competitor patents. A formal patent landscape analysis should accompany procurement to confirm IP status before committing to lead optimization.

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